2-Nitro-10H-phenothiazine
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Overview
Description
2-Nitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, agriculture, and materials science
Mechanism of Action
Target of Action
Phenothiazine derivatives have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . They have been used as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics .
Mode of Action
It’s known that phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that 2-Nitro-10H-phenothiazine might interact with its targets through redox reactions.
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . This suggests that this compound might influence pathways related to these transformations.
Result of Action
It’s known that phenothiazine derivatives can display conventional fluorescence and thermally activated delayed fluorescence (tadf) as well as room-temperature phosphorescence (rtp) . This suggests that this compound might have similar effects.
Action Environment
It’s known that phenothiazine derivatives have been widely employed as efficient hole transport materials (htms) for perovskite solar cells (pscs) . This suggests that light exposure might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
They are known for their electron-rich nature due to the presence of sulfur and nitrogen heteroatoms . This allows them to participate in various biochemical reactions.
Cellular Effects
The specific cellular effects of 2-Nitro-10H-phenothiazine are not well-documented. Phenothiazines have been reported to influence cell function in several ways. For instance, they have been used as photoredox catalysts for various synthetic transformations . They can also display conventional fluorescence and thermally activated delayed fluorescence, which can be utilized in optoelectronic applications .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Phenothiazines have been reported to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . This suggests that the effects of this compound might also change over time under certain conditions.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Phenothiazines are commonly used in veterinary medicine to produce calmness and as an adjunct with general anesthesia .
Metabolic Pathways
Phenothiazines are known to undergo various metabolic transformations, including N-substitution, oxidation, formylation, and electrophilic substitutions .
Transport and Distribution
Phenothiazines are known to inhibit the transport function of P-glycoprotein, suggesting that they might interact with transporters or binding proteins .
Subcellular Localization
Phenothiazines are known to display conventional fluorescence and thermally activated delayed fluorescence , which suggests that they might localize to specific compartments or organelles depending on their photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-10H-phenothiazine typically involves the nitration of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Nitro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as in the field of optoelectronics.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine: The parent compound without the nitro group.
2-Amino-10H-phenothiazine: A derivative with an amino group instead of a nitro group.
10H-Phenothiazine-5,5-dioxide: An oxidized form of phenothiazine.
Uniqueness
2-Nitro-10H-phenothiazine is unique due to the presence of the nitro group, which enhances its reactivity and potential applications. The nitro group allows for further chemical modifications and can impart distinct biological activities compared to other phenothiazine derivatives.
Properties
IUPAC Name |
2-nitro-10H-phenothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXVHJBHVWHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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